

Optimizing Fanregratinib dosage and treatment schedule in preclinical models

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Compound of Interest

Compound Name: Fanregratinib

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Technical Support Center: Fanregratinib (HMPL-453) Preclinical Research

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective FGFR1/2/3 inhibitor, **Fanregratinib** (also known as HMPL-453), in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is **Fanregratinib** (HMPL-453) and what is its mechanism of action?

A1: **Fanregratinib** is a highly potent and selective small molecule inhibitor of Fibroblast Growth Factor Receptors 1, 2, and 3 (FGFR1, FGFR2, FGFR3).[1][2][3] Dysregulation of the FGFR signaling pathway, through mutations, fusions, or amplifications, is a known driver of tumor growth, proliferation, and angiogenesis in various cancers.[4][5] **Fanregratinib** exerts its anti-tumor effect by binding to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting the downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell survival and proliferation.

Q2: In which preclinical cancer models has **Fanregratinib** shown activity?

A2: Preclinical studies have demonstrated that **Fanregratinib** exhibits potent anti-tumor activity in a variety of cancer models harboring FGFR alterations. This includes models with FGFR2

fusions and other FGFR dysregulations.[1] The drug has shown the ability to induce tumor regression in multiple FGFR-altered tumor models.[1][6] Clinical development is ongoing for patients with advanced solid tumors with FGFR alterations, including intrahepatic cholangiocarcinoma (IHCC) with FGFR2 fusions.[4][7][8]

Q3: What is the recommended dosage and treatment schedule for **Fanregratinib** in preclinical mouse models?

A3: Based on available preclinical data, oral administration of **Fanregratinib** has been shown to be effective. A dose of 50 mg/kg/day has been reported to induce tumor regression in most tested FGFR-altered tumor models.[1] However, the optimal dosage and schedule may vary depending on the specific tumor model, the type of FGFR alteration, and the experimental endpoint. It is recommended to perform a dose-response study to determine the optimal dose for your specific model.

Q4: Can **Fanregratinib** be combined with other therapies in preclinical studies?

A4: Yes, preclinical studies have shown that **Fanregratinib** can be effectively combined with other therapeutic agents. For instance, in an FGFR2 fusion model, the combination of **Fanregratinib** with an anti-PD-1 antibody resulted in significantly improved anti-tumor activity by priming the immune environment.[1] This suggests a potential for synergistic effects when combining **Fanregratinib** with immunotherapy. Combination with chemotherapy has also been explored.[9]

Troubleshooting Guide

Issue	Possible Cause	Suggested Solution
Lack of in vitro efficacy in cell-based assays	The cell line used may not have a documented FGFR alteration (mutation, fusion, or amplification).	Confirm the FGFR status of your cell line through genomic sequencing or FISH. Use a positive control cell line with a known activating FGFR alteration.
The concentration of Fanregratinib used is too low.	Perform a dose-response curve to determine the IC50/GI50 value for your specific cell line. Based on available data, cell lines with FGFR aberrations show sensitivity in the range of 3-105 nM, while those without are sensitive at concentrations >1.5 μ M. [1]	
High variability in in vivo tumor growth inhibition studies	Inconsistent drug administration (e.g., gavage technique).	Ensure all personnel are properly trained in oral gavage techniques to minimize variability in drug delivery.
Tumor model heterogeneity.	Use a well-characterized and validated tumor model. Increase the number of animals per group to improve statistical power.	
Unexpected toxicity in animal models	Off-target effects or on-target toxicities related to FGFR inhibition.	Monitor animals closely for signs of toxicity (e.g., weight loss, lethargy). Consider dose reduction or intermittent dosing schedules. Hyperphosphatemia is a known class effect of FGFR inhibitors.

Difficulty in assessing target engagement in vivo

Inadequate tissue collection or processing for pharmacodynamic analysis.

Collect tumor and/or surrogate tissue samples at appropriate time points after the last dose. For phosphorylation studies, snap-freeze tissues immediately to preserve protein modifications.

Quantitative Data Summary

Table 1: In Vitro Anti-proliferative Activity of **Fanregratinib**^[1]

Cell Line Type	GI ₅₀ Range (nM)
Tumor cell lines with dysregulated FGFR signaling	3 - 105
Tumor cell lines lacking FGFR aberrations	> 1500

Table 2: In Vivo Efficacy of **Fanregratinib** in FGFR-Altered Tumor Models^[1]

Dosage	Efficacy Outcome
50 mg/kg/day (oral administration)	Induced tumor regression in most models tested

Note: The specific tumor models and detailed quantitative tumor growth inhibition data are not publicly available in the cited abstract.

Experimental Protocols

1. In Vitro Cell Proliferation Assay

This protocol is a general guideline based on the methods mentioned in the available literature.^[1]

- **Cell Seeding:** Seed tumor cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

- **Drug Treatment:** Treat the cells with a serial dilution of **Fanregratinib** (e.g., from 0.1 nM to 10 μ M) for a specified period (e.g., 72 hours).
- **Cell Viability Measurement:** Assess cell viability using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
- **Data Analysis:** Calculate the half-maximal growth inhibition (GI_{50}) values by fitting the dose-response data to a sigmoidal curve using appropriate software.

2. In Vivo Tumor Xenograft Model

This is a generalized protocol for evaluating the in vivo efficacy of **Fanregratinib**.

- **Cell Implantation:** Subcutaneously implant a suspension of tumor cells with a known FGFR alteration into the flank of immunocompromised mice.
- **Tumor Growth and Randomization:** Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and vehicle control groups.
- **Drug Administration:** Administer **Fanregratinib** orally at the desired dose and schedule (e.g., 50 mg/kg/day).
- **Tumor Measurement:** Measure tumor volume with calipers at regular intervals (e.g., twice a week).
- **Endpoint:** Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Efficacy is determined by comparing the tumor growth in the treated groups to the control group.

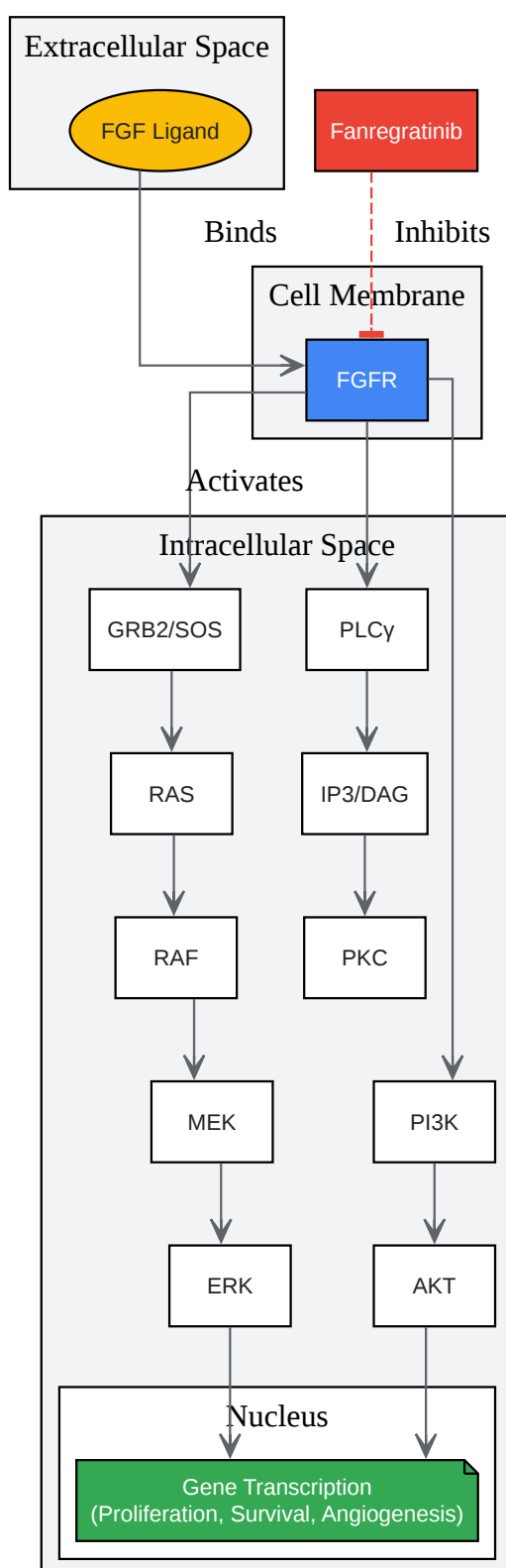
3. Western Blot Analysis for Target Engagement

This protocol can be used to assess the inhibition of FGFR signaling in vitro or in vivo.

- **Sample Preparation:** Lyse treated cells or homogenized tumor tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate.

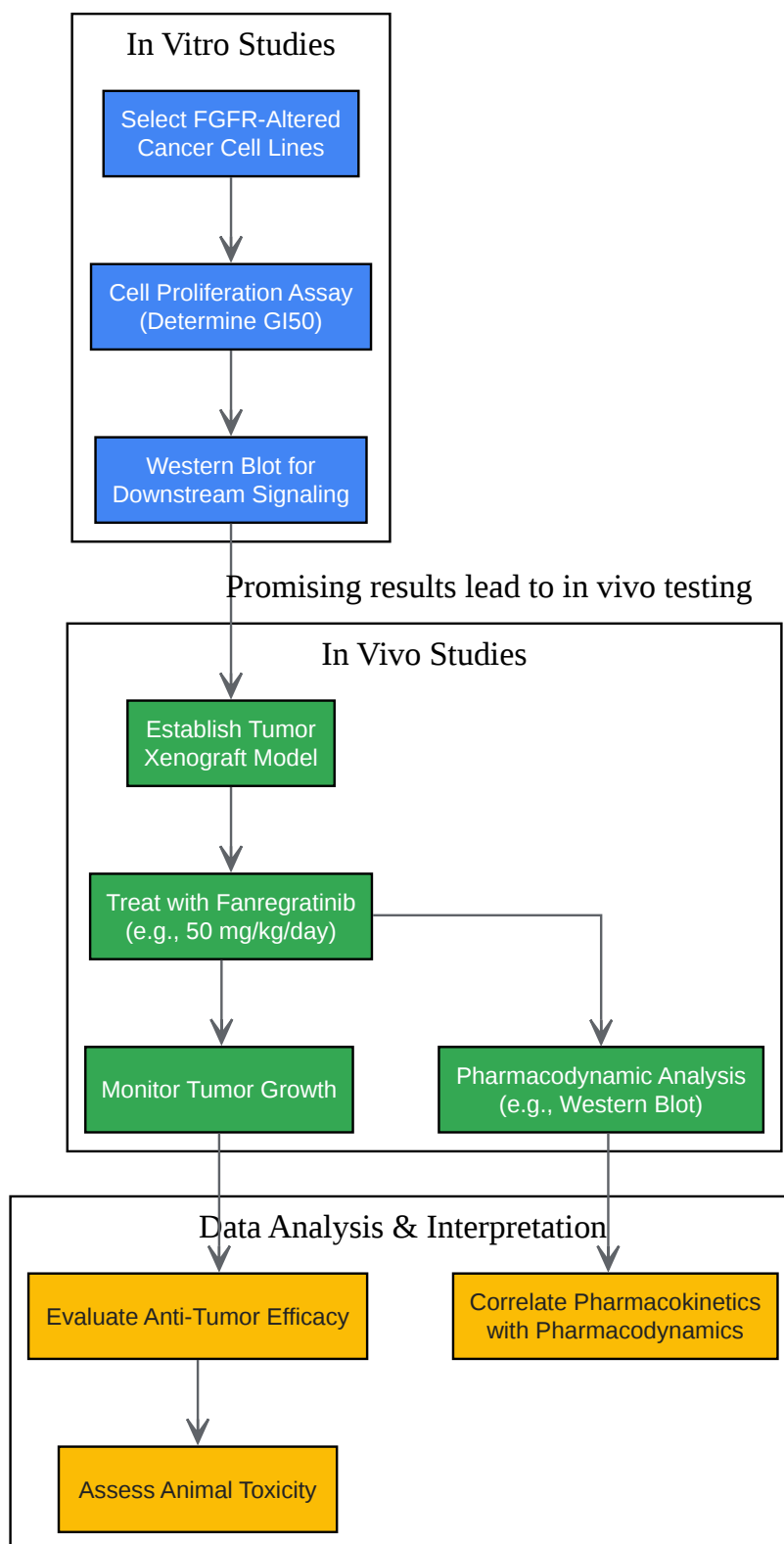
- **SDS-PAGE and Transfer:** Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
- **Immunoblotting:** Probe the membrane with primary antibodies against phosphorylated FGFR (p-FGFR), total FGFR, phosphorylated downstream signaling proteins (e.g., p-ERK, p-AKT), and total downstream proteins. Use a loading control (e.g., β -actin or GAPDH) to ensure equal protein loading.
- **Detection:** Use appropriate secondary antibodies conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations



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Caption: FGFR Signaling Pathway and Mechanism of Action of **Fanregratinib**.



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